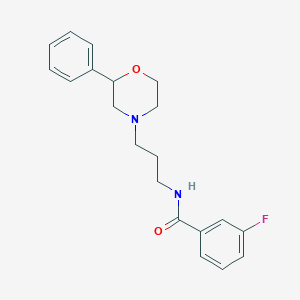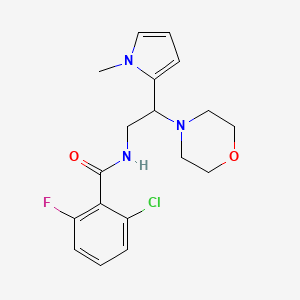
5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid
概要
説明
5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with a molecular formula of C9H9BrN2O2. This compound is characterized by a bromine atom attached to the pyrimidine ring, which is further substituted with a cyclobutyl group and a carboxylic acid group. It is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid typically involves the following steps:
Cyclobutanecarboximidamide Hydrochloride Preparation: Cyclobutanecarboximidamide hydrochloride is prepared by reacting cyclobutanecarboxylic acid with ammonium chloride and a dehydrating agent.
Bromination: The cyclobutanecarboximidamide hydrochloride is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom.
Cyclization: The brominated intermediate undergoes cyclization in the presence of a base such as sodium ethoxide in ethanol to form the pyrimidine ring.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors and automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in 5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Amino, thio, and alkoxy derivatives.
Oxidation: Oxides and hydroxylated products.
Reduction: Dehalogenated pyrimidine derivatives.
Coupling: Biaryl compounds.
科学的研究の応用
5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The cyclobutyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-Bromopyrimidine-2-carboxylic acid: Similar structure but lacks the cyclobutyl group.
2-Cyclobutylpyrimidine-4-carboxylic acid: Similar structure but lacks the bromine atom.
5-Bromo-2-methylpyrimidine-4-carboxylic acid: Similar structure but has a methyl group instead of a cyclobutyl group.
Uniqueness
5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid is unique due to the presence of both the bromine atom and the cyclobutyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
特性
IUPAC Name |
5-bromo-2-cyclobutylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-6-4-11-8(5-2-1-3-5)12-7(6)9(13)14/h4-5H,1-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNNMSQQYOEFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(C(=N2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
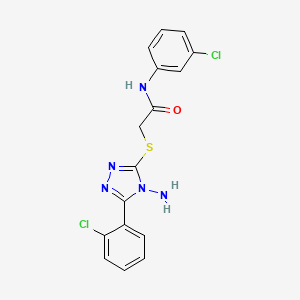
![4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride](/img/structure/B2437176.png)

![2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine](/img/structure/B2437178.png)
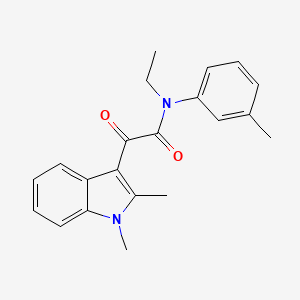
![1-(2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2437183.png)
![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-methylindoline-2-carboxamide](/img/structure/B2437186.png)
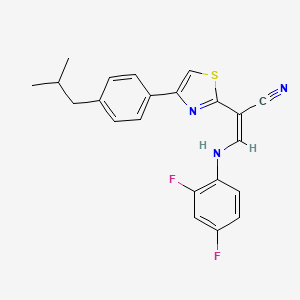

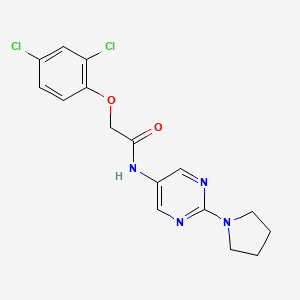
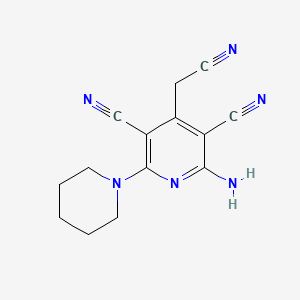
![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2437195.png)
